An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methoxypyrimidine: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methoxypyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of countless therapeutic agents and natural products. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this class of compounds, 2-Chloro-5-fluoro-4-methoxypyrimidine emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, offering insights for its effective utilization in research and development.
The strategic placement of a chloro, fluoro, and methoxy group on the pyrimidine ring endows this molecule with a rich and tunable reactivity profile. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the fluoro and chloro substituents, activates the molecule for a range of chemical transformations. This allows for the selective introduction of various functionalities, making it an ideal starting material for the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1]
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of 2-Chloro-5-fluoro-4-methoxypyrimidine is essential for its handling, reaction setup, and interpretation of analytical data.
| Property | Value | Source |
| CAS Number | 37554-70-4 | |
| Molecular Formula | C₅H₄ClFN₂O | |
| Molecular Weight | 162.55 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C5H4ClFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |
| SMILES | COc1nc(Cl)ncc1F |
Note: Detailed experimental data such as melting point, boiling point, and spectral analyses for this specific compound are not consistently available from commercial suppliers. Researchers are advised to confirm the identity and purity of the material upon receipt.
Synthesis Strategies
While a definitive, peer-reviewed synthesis protocol for 2-Chloro-5-fluoro-4-methoxypyrimidine is not readily found in the literature, its synthesis can be logically deduced from established methods for preparing substituted pyrimidines. A plausible and commonly employed strategy involves the selective modification of a more halogenated precursor.
A likely synthetic route would start from the commercially available 2,4-dichloro-5-fluoropyrimidine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic substitution allows for the selective introduction of a methoxy group.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2-Chloro-5-fluoro-4-methoxypyrimidine.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 2,4-dichloro-5-fluoropyrimidine in anhydrous methanol at 0 °C, add a solution of sodium methoxide in methanol dropwise.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the selective monosubstitution and minimize the formation of the di-methoxy byproduct.
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Work-up: Upon completion, the reaction is quenched with water and the methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-Chloro-5-fluoro-4-methoxypyrimidine.
This proposed method leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring, a common strategy in pyrimidine chemistry.
Reactivity Profile and Key Transformations
The chemical utility of 2-Chloro-5-fluoro-4-methoxypyrimidine lies in the selective reactivity of its chloro and fluoro substituents, as well as the potential for modification of the methoxy group. The chlorine atom at the 2-position is the primary site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. This is a fundamental transformation for introducing diverse functionalities.
Caption: General scheme for Nucleophilic Aromatic Substitution.
This reaction is crucial for synthesizing libraries of compounds with varied substituents at the 2-position, which is often a key interaction point in biologically active molecules. For instance, reaction with amines (R-NH₂) leads to the formation of 2-amino-5-fluoro-4-methoxypyrimidines, a common core in many kinase inhibitors.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a robust method for introducing aryl or heteroaryl groups. This is particularly relevant in the synthesis of biaryl compounds, a prevalent motif in kinase inhibitors.[3] The general reactivity for halogens in Suzuki coupling is I > Br > Cl, so while the chloro-substituent is less reactive than bromo or iodo analogs, the reaction can be achieved with appropriate catalyst and ligand systems.[3]
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynylpyrimidines, which can serve as versatile intermediates for further transformations or as final products with specific biological activities.[4][5]
-
Buchwald-Hartwig Amination: This provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr reactions, allowing for the coupling of a wider range of amines.
The ability to perform these selective transformations makes 2-Chloro-5-fluoro-4-methoxypyrimidine a strategic precursor for complex target molecules.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 2-Chloro-5-fluoro-4-methoxypyrimidine is as a key intermediate in the synthesis of small molecule inhibitors of protein kinases. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where the nitrogen atoms of the pyrimidine ring form hydrogen bonds with the backbone of the kinase hinge region.
The substituents at the 2, 4, and 5 positions play crucial roles in modulating potency, selectivity, and pharmacokinetic properties of the final compound.
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The 2-position , functionalized via the chloro group, often bears a substituent that extends into the solvent-exposed region or a deeper pocket of the ATP-binding site.
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The 4-methoxy group can influence solubility and metabolic stability, and its position can be critical for orienting other substituents.
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The 5-fluoro substituent can significantly impact the electronic properties of the ring and can be involved in favorable interactions with the target protein, potentially enhancing binding affinity. It can also be used to block a potential site of metabolism.
While specific drugs containing the exact 2-Chloro-5-fluoro-4-methoxypyrimidine-derived core are not prominently in the public domain, numerous patents and research articles describe the use of closely related substituted chloropyrimidines in the development of inhibitors for various kinases, including ALK, EGFR, and Src/Abl.[6][7] In some cases, chloropyrimidines have been shown to act as covalent inhibitors by reacting with a cysteine residue in the target protein.[8]
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions must be observed when handling 2-Chloro-5-fluoro-4-methoxypyrimidine.
-
Hazard Identification: This compound is classified as harmful if swallowed and can cause serious eye damage.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Handling should be done in a well-ventilated area or a fume hood.[9]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[9]
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant.[9]
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.
Conclusion
2-Chloro-5-fluoro-4-methoxypyrimidine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined reactivity, particularly at the 2-chloro position, allows for the systematic and selective introduction of a wide range of chemical functionalities. While detailed public data on this specific compound is somewhat limited, its utility can be confidently inferred from the extensive chemistry of analogous substituted pyrimidines. Its role as a precursor to complex, biologically active molecules, especially in the realm of kinase inhibitors, underscores its importance in the ongoing quest for novel therapeutics.
References
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Sigma-Aldrich. 2-Chloro-5-fluoro-4-methoxypyrimidine AldrichCPR 37554-70-4.
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PubChem. 2-Chloro-4-methoxypyrimidine.
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ChemicalBook. 2-Chloro-5-fluoropyrimidine.
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ChemicalBook. 2-chloro-5-fluoro-4-methoxypyrimidine - Safety Data Sheet.
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Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
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Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
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Tokyo Chemical Industry Co., Ltd. 2-Chloro-5-methoxypyrimidine.
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Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
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ECHEMI. 2-Chloro-5-methoxypyrimidine 22536-65-8.
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PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor...
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PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine.
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PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
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Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
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ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
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PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
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RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
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